![molecular formula C19H26N2O2S B7483034 1-(Benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B7483034.png)
1-(Benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine is a useful research compound. Its molecular formula is C19H26N2O2S and its molecular weight is 346.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis typically involves the combination of benzylsulfonyl chloride with the appropriate bicyclo[2.2.1]heptene derivative, followed by incorporation of the piperazine ring through amination or similar reactions. The process requires controlled conditions—often including specific temperatures, solvents, and catalysts to facilitate each step.
Industrial Production Methods: In industrial settings, large-scale production may utilize continuous flow reactors to maintain reaction efficiency and consistency. These methods leverage automated systems to ensure optimal reaction times and conditions, maximizing yield and purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: This compound is known to undergo several types of reactions, including oxidation, reduction, and substitution. Each reaction type allows for further modification and functionalization.
Common Reagents and Conditions: Oxidation reactions might utilize reagents like potassium permanganate, while reductions might employ hydrogen gas and palladium catalysts. Substitution reactions could involve halogenating agents or nucleophiles under various conditions (such as acidic or basic environments).
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Its structure makes it a valuable intermediate in organic synthesis, aiding in the creation of complex molecules.
Biology: Research explores its potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Its functionality may pave the way for novel drug candidates, particularly in areas requiring unique molecular scaffolding.
Industry: Its stability and reactivity make it suitable for various industrial applications, such as in the production of fine chemicals and advanced materials.
Wirkmechanismus
Mechanism: The mechanism of action largely depends on the specific functional groups and their interactions within the compound's structure. In medicinal chemistry, for instance, the benzylsulfonyl group might interact with target proteins or enzymes, modulating their activity.
Molecular Targets and Pathways: Studies might focus on its interaction with molecular targets like receptors, ion channels, or enzymes, exploring pathways that could lead to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison: When compared to other compounds with similar structural features, such as sulfonyl-containing piperazines or bicyclic derivatives, 1-(Benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine stands out due to its unique combination of functional groups, offering a distinctive balance of stability and reactivity.
List of Similar Compounds: Similar compounds might include 1-(Benzylsulfonyl)-4-phenylpiperazine and 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methylpiperazine, each with variations in their chemical and physical properties.
This deep dive into this compound highlights its multifaceted nature and significant potential across various scientific disciplines. Whether in research or industrial applications, its unique structure continues to inspire further exploration and innovation.
Eigenschaften
IUPAC Name |
1-benzylsulfonyl-4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c22-24(23,15-16-4-2-1-3-5-16)21-10-8-20(9-11-21)14-19-13-17-6-7-18(19)12-17/h1-7,17-19H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUVSXKLPQPNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
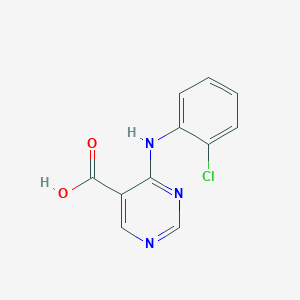
![2-(4-chlorophenyl)-5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7482953.png)
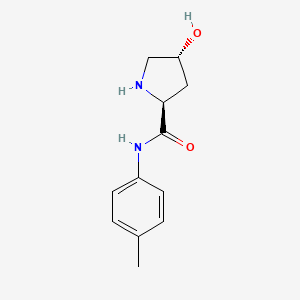
![3-methoxy-N-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]benzamide](/img/structure/B7482974.png)
![(2R)-2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-3-hydroxypropanoic acid](/img/structure/B7482975.png)
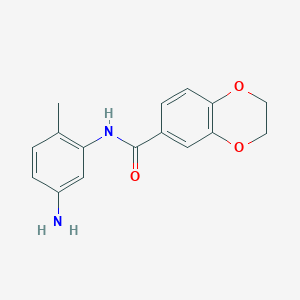
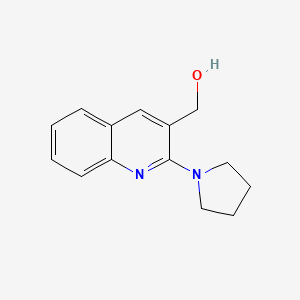
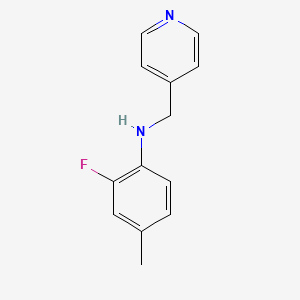
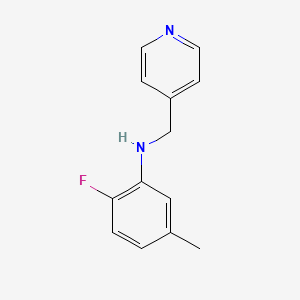
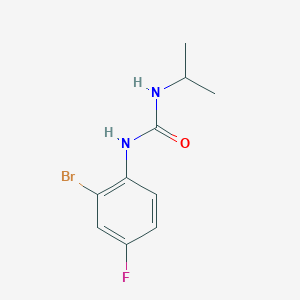
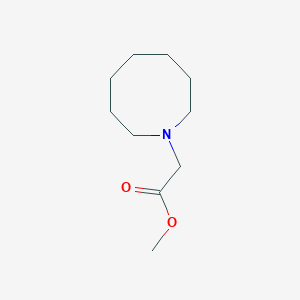
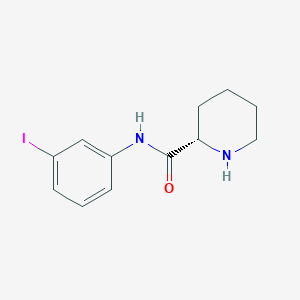
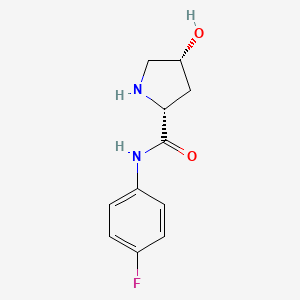
![5-[4-(3-Methylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7483064.png)
